Antimycin A3 is a naturally occurring antibiotic belonging to the antimycin family. These compounds are primarily known for their antifungal properties but also exhibit a range of other biological activities. [, ] Antimycin A3 is produced by various species of Streptomyces bacteria. [, , ] Its primary role in scientific research stems from its potent inhibitory effect on mitochondrial electron transport, particularly at complex III, which makes it a valuable tool for studying cellular respiration and related processes. [, , , ]
Synthesis Analysis
Total Synthesis: Researchers have achieved the total synthesis of both natural (+)Antimycin A3 and its diastereomer, (-)Antimycin A3. [, ] This involves constructing the molecule from simpler starting materials through a series of carefully orchestrated chemical reactions.
Semi-Synthesis: Methods using readily available natural Antimycin A as a starting point and modifying its structure to yield Antimycin A3 have also been explored. []
Improved Synthesis: Researchers have focused on optimizing existing synthesis routes to improve yield and stereoselectivity. This includes utilizing protecting groups and activating functions for greater control over reaction outcomes. [, ]
Molecular Structure Analysis
Antimycin A3 features a distinct nine-membered dilactone ring. This ring system is substituted with various functional groups, including an alkyl group at C-7, an acyloxy group at C-8, methyl groups at C-4 and C-9, and an amide linkage at C-3 connecting it to a 3-formamidosalicylic acid moiety. [] The precise arrangement of these substituents plays a crucial role in determining the biological activity of Antimycin A3. [, ]
Chemical Reactions Analysis
Alkaline Hydrolysis: Mild alkaline hydrolysis of Antimycin A3 yields a neutral fragment known as antimycinone A3 (or blastmycinone). [, ] This reaction helps elucidate the structure and stereochemistry of Antimycin A3.
Derivatization: Researchers have synthesized numerous derivatives of Antimycin A3 by modifying its dilactone ring with various alkyl or isoprenyl groups. [, , ] These modifications aim to improve its antifungal activity, duration of action, and reduce cytotoxicity.
Hybrid Molecule Synthesis: Combining structural features of Antimycin A3 with other molecules like UK-2A has led to the development of hybrid molecules. [] This approach explores the structure-activity relationships of Antimycin A3 and its potential for generating new antifungal agents.
Mechanism of Action
Antimycin A3 exerts its primary biological effects by inhibiting mitochondrial electron transport at complex III. [, , , , ] This occurs through binding to the Qi site of cytochrome b, thereby blocking the transfer of electrons between cytochromes b and c1. [, ] This disruption of mitochondrial respiration leads to a decrease in ATP production and can ultimately induce apoptosis.
Applications
Antifungal Agent: It exhibits potent antifungal activity against a wide range of fungi, making it a valuable tool for studying fungal biology and developing new antifungal therapies. [, , , , ]
Mitochondrial Research: Its specific inhibition of complex III makes it a crucial tool for studying mitochondrial respiration, electron transport chain function, and the role of mitochondria in various cellular processes. [, , , , ]
Apoptosis Research: The ability of Antimycin A3 to induce apoptosis in certain cell types has led to its use in studying programmed cell death pathways and the role of Bcl-2 family proteins. [, , ]
Immunomodulatory Studies: Research suggests that Antimycin A3 may possess immunomodulatory properties, affecting lymphocyte proliferation and cytokine production. []
Future Directions
Targeting Bcl-2 Family Proteins: Exploring the potential of Antimycin A3 and its derivatives as inhibitors of anti-apoptotic Bcl-2 family proteins like Bcl-xl and Mcl-1 may lead to novel anticancer therapies. [, ]
Related Compounds
2-Methoxy Antimycin A3
Compound Description: 2-Methoxy Antimycin A3 is a derivative of Antimycin A3, modified at the 2-position with a methoxy group. It acts as a small molecule inhibitor of Bcl-2 and Bcl-xL, anti-apoptotic proteins overexpressed in various cancers []. This compound has demonstrated significant growth inhibition in tumor cell lines with high Bcl-xL expression, including mesothelioma cells, while exhibiting minimal effects on normal human cells [].
Relevance: 2-Methoxy Antimycin A3 shares a core structure with Antimycin A3 but exhibits enhanced anti-cancer properties due to its potent inhibition of Bcl-2/xL, making it a promising candidate for cancer therapy, particularly for mesothelioma [].
UK-2A
Compound Description: UK-2A is a novel antifungal antibiotic isolated from Streptomyces sp. 517-02. It shares structural similarities with Antimycin A3, including a nine-membered dilactone ring, but differs in the presence of a benzyl group at the C2 position and the absence of a methyl group at the C8 position [, ]. UK-2A exhibits potent antifungal activity against filamentous fungi but demonstrates significantly lower cytotoxicity against mammalian cells compared to Antimycin A3 [].
Relevance: UK-2A's structural resemblance to Antimycin A3, coupled with its lower cytotoxicity, makes it a valuable lead compound for developing safer antifungal agents [].
C9-UK-2A
Compound Description: C9-UK-2A is a synthetic derivative of UK-2A, featuring a nine-carbon alkyl chain substituting the dilactone ring []. It displays potent and durable antifungal activity, even after prolonged treatment, against various fungi, including Rhodotorula mucilaginosa IFO 0001 [, ]. Mechanistically, C9-UK-2A induces membrane injury and generates cellular reactive oxygen species (ROS) in fungi [, ].
Relevance: C9-UK-2A represents a successful modification of UK-2A, and by extension, Antimycin A3, resulting in enhanced antifungal efficacy and a distinct mode of action involving membrane disruption and ROS generation [, ].
Open-Chain Analogues of Antimycin A3
Compound Description: These are a series of analogues where the nine-membered dilactone ring of Antimycin A3 is opened and modified. Specific examples include compounds with an 18-membered tetralactone core (compound 11) and an 18-membered tetraol core (compound 14) []. These modifications aim to enhance the drug-like properties and improve the anticancer activity of Antimycin A3 [, , ].
Relevance: The open-chain analogues maintain some structural features of Antimycin A3 while introducing flexibility and potential for improved pharmacokinetic properties. Notably, some of these analogues have shown greater cytotoxicity against cancer cells, including laryngeal (HEP-2) and colorectal (HCT-116) cancer cells, compared to the parent compound, Antimycin A3 [, , ].
Antimycin A1 and A2a
Compound Description: Antimycin A1 and A2a are naturally occurring analogues of Antimycin A3, belonging to the same family of antifungal compounds []. They share the core structure of Antimycin A3, including the nine-membered dilactone ring, with variations in the side chains.
Relevance: The co-occurrence of Antimycin A1, A2a, and A3 in the same Streptomyces strain suggests a shared biosynthetic pathway and highlights the natural diversity within this class of compounds [].
Blastmycinone
Compound Description: Blastmycinone, also known as Antimycinone A3, is a degradation product of Antimycin A3 obtained through mild alkaline hydrolysis [, ]. This neutral fragment lacks the 3-formamidosalicylic acid moiety present in Antimycin A3.
Relevance: Blastmycinone serves as a crucial building block in the chemical synthesis of Antimycin A3 and its analogues [, ]. It also provides insights into the structure-activity relationship of Antimycin A3, demonstrating the importance of the 3-formamidosalicylic acid moiety for its biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of the antibody drug conjugates.
Bis-PEG7-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Bis-PEG8-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Bis-PEG9-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Bis-PEG9-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Bis-propargyl-PEG13 is a PEG derivative containing two propargyl groups. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.